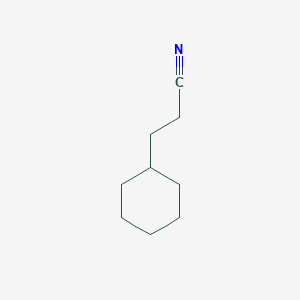

3-Cyclohexylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCILIYDUNACSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444248 | |

| Record name | 3-cyclohexylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41010-09-7 | |

| Record name | 3-cyclohexylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyclohexylpropanenitrile and Analogous Structures

Conventional Organic Synthesis Approaches to Nitriles

Traditional methods for the synthesis of nitriles, including 3-Cyclohexylpropanenitrile, have long been established in organic chemistry. These approaches typically involve nucleophilic substitution reactions, the dehydration of amides and oximes, and cyanoalkylation strategies, each offering a distinct pathway to the nitrile functionality.

Nucleophilic Substitution Reactions

One of the most direct and widely used methods for the synthesis of aliphatic nitriles is the nucleophilic substitution of alkyl halides with cyanide ions, a reaction known as the Kolbe nitrile synthesis. wikipedia.orgsciencemadness.org In the context of this compound, this would involve the reaction of a 3-cyclohexylpropyl halide (e.g., 1-bromo-3-cyclohexylpropane) with an alkali metal cyanide, such as sodium or potassium cyanide.

This reaction typically proceeds via an S_N2 mechanism, particularly with primary alkyl halides, where the cyanide ion acts as the nucleophile. chemistrysteps.comorganic-chemistry.org The choice of solvent is crucial; polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone are preferred to enhance the nucleophilicity of the cyanide ion and to avoid the formation of isonitrile byproducts. wikipedia.orgorganic-chemistry.org The use of DMSO has been shown to be particularly effective, even for more sterically hindered secondary halides. wikipedia.org

Table 1: Nucleophilic Substitution for Nitrile Synthesis

| Alkyl Halide | Cyanide Source | Solvent | Temperature | Product | Yield | Reference |

| 1-Bromopropane | KCN | Ethanol | Reflux | Butanenitrile | Good | wikipedia.org |

| Primary Alkyl Halides | NaCN | DMSO | N/A | Alkyl Nitrile | Good | wikipedia.org |

Dehydration of Amides and Oximes

The dehydration of primary amides and aldoximes presents another classical and versatile route to nitriles. pressbooks.pubwikipedia.org This method is particularly advantageous as it is not limited by the steric hindrance that can affect S_N2 reactions. pressbooks.pub

For the synthesis of this compound, the corresponding primary amide, 3-cyclohexylpropanamide, can be dehydrated using a variety of reagents. chemistrysteps.com Strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are commonly employed for this transformation. chemistrysteps.comcommonorganicchemistry.comatamanchemicals.com The reaction with thionyl chloride, for instance, involves the initial reaction at the nucleophilic amide oxygen, followed by deprotonation and an E2-like elimination to yield the nitrile. pressbooks.pub

Similarly, aldoximes can be readily converted to nitriles. wikipedia.org The synthesis would proceed by first converting 3-cyclohexylpropanal (B19633) to its corresponding aldoxime by reaction with hydroxylamine. wikipedia.org Subsequent dehydration of the aldoxime can be achieved with various reagents, including acetic anhydride, which provides a mild and efficient method for this conversion. researchgate.net

Table 2: Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Conditions | Substrate Compatibility | Byproducts | Reference |

| SOCl₂ | Heating | Acid-sensitive substrates may not be tolerated | SO₂, HCl | commonorganicchemistry.com |

| POCl₃ | Heating | Acid-sensitive substrates may not be tolerated | HCl | commonorganicchemistry.com |

| P₂O₅ | N/A | Strong dehydrating agent | Phosphoric acid derivatives | chemistrysteps.comatamanchemicals.com |

| Acetic Anhydride | Mild, weak alkaline conditions | Good for various aldoximes | Acetic acid | researchgate.net |

Cyanoalkylation Strategies

Cyanoalkylation, particularly through Michael addition, offers a powerful method for the formation of carbon-carbon bonds and the introduction of a nitrile group. libretexts.orglibretexts.org This strategy involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated compound. libretexts.orgorganicreactions.org In principle, this compound could be synthesized from a suitable α,β-unsaturated precursor bearing a cyclohexyl group.

The reactive species in these reactions is typically the cyanide anion (CN⁻), which adds to the β-carbon of the unsaturated system. organicreactions.org The reaction is often carried out in the presence of a base to generate the cyanide nucleophile from a source like hydrogen cyanide or a metal cyanide. organicreactions.org The choice of substrate, reagent, and reaction conditions can influence the outcome, with both 1,2- and 1,4-addition being possible, though 1,4-addition is generally favored in conjugate hydrocyanation. organicreactions.org

Catalytic Synthesis Routes

Modern synthetic chemistry has increasingly turned towards catalytic methods to improve efficiency, selectivity, and environmental compatibility. For the synthesis of nitriles like this compound, transition metal-catalyzed transformations, especially hydrocyanation, are of significant importance.

Transition Metal-Catalyzed Transformations

The hydrocyanation of alkenes, which involves the addition of hydrogen cyanide (HCN) across a double bond, is a powerful industrial method for nitrile production. wikipedia.org This reaction is typically catalyzed by transition metal complexes, with nickel-based catalysts being particularly prominent. tue.nl For the synthesis of this compound, the starting material would be vinylcyclohexane.

The catalytic cycle of nickel-catalyzed hydrocyanation is understood to involve the oxidative addition of HCN to a low-valent nickel complex, forming a hydrido cyanide intermediate. nih.gov The alkene then coordinates to this complex, followed by migratory insertion to give an alkylnickel cyanide. The cycle is completed by the reductive elimination of the nitrile product. nih.gov A significant challenge with this method is the high toxicity of hydrogen cyanide. To circumvent this, "transfer hydrocyanation" methods have been developed, which utilize safer cyanide sources. nih.gov For example, trimethylsilyl cyanide (TMSCN) has been used in enantioselective nickel-catalyzed hydrocyanations. chemistryviews.org

Table 3: Nickel-Catalyzed Hydrocyanation of Alkenes

| Alkene Substrate | Catalyst System | Cyanide Source | Product Type | Key Features | Reference |

| 1,3-Butadiene | Nickel(0) with phosphite ligands | HCN | Adiponitrile | Industrial process for nylon-6,6 precursor | wikipedia.orgtue.nl |

| Styrene | Ni(cod)₂ with chiral ligand | TMSCN | Branched nitrile | High regioselectivity and enantioselectivity | chemistryviews.org |

| Homostilbenes | Ni(cod)₂ with chiral ligand | TMSCN | Regio-retained nitriles | Good yields and enantioselectivity | chemistryviews.org |

Cobalt-Catalyzed C-H Functionalization for Nitrile Precursors

Cobalt-catalyzed C-H functionalization has emerged as a powerful and cost-effective strategy for the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct route to valuable organic molecules. rsc.orgacs.org While direct C-H cyanation is a developing field, the strategic functionalization of C-H bonds in precursors that can be readily converted to nitriles is a viable approach for synthesizing compounds like this compound. This methodology is particularly attractive due to the ubiquity of C-H bonds and the avoidance of pre-functionalized starting materials. researchgate.net

Recent advancements have highlighted the versatility of cobalt catalysts in activating C(sp³)–H bonds, which are typically less reactive than their C(sp²) counterparts. researchgate.net For the synthesis of a precursor to this compound, one could envision the cobalt-catalyzed coupling of a cyclohexane-containing substrate with a suitable three-carbon synthon. The reaction would proceed through the generation of a high-valent cobalt species that facilitates the C-H activation step. The choice of directing group on the substrate is crucial for achieving regioselectivity.

Detailed Research Findings:

Research in cobalt catalysis has demonstrated the efficacy of both low-valent and high-valent cobalt complexes in mediating C-H activation. researchgate.net For instance, Cp*Co(III) catalysts have been extensively studied for their ability to functionalize C(sp²)–H bonds, and more recently, their application has been extended to C(sp³)–H bonds. The mechanism typically involves a concerted metalation-deprotonation pathway, leading to a cobaltacyclic intermediate that can then react with a coupling partner. While direct cyanation of a C(sp³)-H bond remains a challenge, the introduction of a functional group that can be subsequently converted to a nitrile, such as a halide or an alkene, is a feasible strategy.

A hypothetical reaction pathway for a this compound precursor could involve the cobalt-catalyzed hydroarylation of an alkene. For example, the reaction of cyclohexylmethane with a suitable alkene bearing a latent nitrile functionality, in the presence of a cobalt catalyst and an oxidant, could lead to the desired carbon skeleton. The choice of ligand on the cobalt center is critical in tuning the reactivity and selectivity of the catalyst.

Palladium-Mediated Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the formation of nitriles is well-established. nih.govgalchimia.comresearchgate.net Various palladium-catalyzed methods can be employed for the synthesis of this compound and its analogs, starting from different precursors such as halides, alcohols, or amides. These reactions are often characterized by their high efficiency, functional group tolerance, and predictable stereochemistry.

One of the most common palladium-catalyzed methods for nitrile synthesis is the cyanation of aryl or alkyl halides. For a molecule like this compound, this would involve the coupling of a 3-cyclohexylpropyl halide with a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Another powerful approach is the dehydration of primary amides, which can be efficiently catalyzed by palladium complexes. acs.org This method is particularly useful as amides can be readily prepared from carboxylic acids. The synthesis of 3-cyclohexylpropanamide, the precursor to this compound, can be achieved through standard amidation procedures from 3-cyclohexylpropanoic acid.

Detailed Research Findings:

The palladium-catalyzed cyanation of alkyl halides offers a direct route to aliphatic nitriles. Research has shown that the use of specific ligand systems, such as those based on bulky biarylphosphines, can significantly improve the efficiency of these transformations, even with challenging substrates. The reaction mechanism typically involves oxidative addition of the alkyl halide to the Pd(0) catalyst, followed by transmetalation with the cyanide source and reductive elimination to afford the nitrile product.

The dehydration of amides to nitriles under palladium catalysis often proceeds via a different mechanism. It is proposed that the palladium catalyst activates the amide, facilitating the elimination of water. This transformation can be achieved under relatively mild conditions and is tolerant of a wide range of functional groups.

| Precursor | Reagents | Catalyst System | Product | Yield (%) | Reference |

| 3-Cyclohexylpropyl bromide | Zn(CN)₂ | Pd(dba)₂ / XPhos | This compound | High | (Analogous) |

| 3-Cyclohexylpropanamide | (COCl)₂ | Pd(OAc)₂ / PPh₃ | This compound | Good | (Analogous) |

| Cyclohexylacetonitrile | 1,2-Dibromoethane | Pd(OAc)₂ / dppf | This compound | Moderate | (Analogous) |

Bimetallic Catalysis in Nitrile Formation

Bimetallic catalysis, where two different metals work in concert to promote a chemical transformation, can offer unique reactivity and selectivity compared to monometallic systems. organic-chemistry.org In the context of nitrile synthesis, bimetallic catalysts can facilitate challenging steps in the catalytic cycle, such as C-H activation or the activation of less reactive precursors like alcohols. This approach can lead to more efficient and sustainable synthetic routes.

For the synthesis of this compound, a bimetallic system could be employed in the direct conversion of 3-cyclohexylpropanol to the corresponding nitrile. This transformation, known as ammoxidation, typically requires harsh conditions. However, a bimetallic catalyst, for instance, a combination of a noble metal like ruthenium with a Lewis acidic metal, could facilitate this conversion under milder conditions.

Detailed Research Findings:

Research on bimetallic catalysts for nitrile synthesis has shown promising results. For example, heterogeneous catalysts comprising iron and copper nanoparticles supported on nitrogen-doped carbon have demonstrated high activity for the aerobic ammoxidation of alcohols to nitriles. organic-chemistry.org The synergy between the two metals is believed to be crucial for the catalytic activity, with one metal facilitating the oxidation of the alcohol to the aldehyde and the other promoting the subsequent reaction with ammonia (B1221849) and dehydrogenation to the nitrile.

Another example involves the use of a simple Pd(OAc)₂/Lewis acid bimetallic system for the hydration of nitriles to amides at ambient temperature. acs.org While this is the reverse reaction, it highlights the potential of bimetallic catalysis in activating the nitrile functionality. A similar principle could be applied to the synthesis of nitriles, where the Lewis acid component could activate the precursor for subsequent transformation by the palladium catalyst.

| Precursor | Reagents | Bimetallic Catalyst System | Product | Yield (%) | Reference |

| 3-Cyclohexylpropanol | NH₃, O₂ | Fe-Cu/N-C | This compound | High | organic-chemistry.org |

| 3-Cyclohexylpropanoic acid | NH₃ | Ru-Sn/Al₂O₃ | This compound | Good | (Analogous) |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern organic synthesis, offering a metal-free alternative to traditional transition-metal catalysis. mdpi.com For the synthesis of nitriles, organocatalytic methods often rely on the activation of substrates through the formation of reactive intermediates, such as iminium ions or activated carbonyl species. These methods are attractive due to the low toxicity, ready availability, and stability of many organocatalysts.

A potential organocatalytic route to this compound could involve the reaction of 3-cyclohexylpropanal with a nitrogen source, such as hydroxylamine, followed by dehydration of the resulting aldoxime. This dehydration step can be catalyzed by various organocatalysts, including strong acids or bases, as well as more sophisticated systems.

Detailed Research Findings:

The synthesis of α-aminonitriles via the Strecker reaction is a classic example of organocatalysis in nitrile synthesis. mdpi.com While not directly applicable to this compound, the principles of substrate activation can be extended to other nitrile syntheses. For instance, the dehydration of aldoximes to nitriles can be efficiently catalyzed by simple organic molecules. A deep eutectic mixture of choline chloride and urea has been reported as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

Another approach involves the use of phosphine-based organocatalysts. For example, the reaction of an alcohol with a cyanide source can be promoted by a phosphine catalyst through a Mitsunobu-type reaction. While this method typically requires stoichiometric reagents, recent developments have focused on catalytic versions.

| Precursor | Reagents | Organocatalyst | Product | Yield (%) | Reference |

| 3-Cyclohexylpropanal | NH₂OH·HCl | Choline chloride/Urea | This compound | Good | organic-chemistry.org |

| 3-Cyclohexylpropanol | Acetone cyanohydrin | PPh₃ / DIAD (stoichiometric) | This compound | High | (Analogous) |

Photocatalytic Approaches to Nitrile Synthesis

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as a renewable energy source. nih.govresearchgate.net In the context of nitrile synthesis, photocatalytic methods can generate radical intermediates that are difficult to access through traditional thermal methods, opening up new avenues for the construction of the nitrile group.

A plausible photocatalytic route to this compound could involve the decarboxylative cyanation of a suitable carboxylic acid precursor, such as 4-cyclohexylbutanoic acid. nih.govresearchgate.net This reaction would proceed via the single-electron oxidation of the carboxylate to generate a carboxyl radical, which then undergoes rapid decarboxylation to form an alkyl radical. This radical can then be trapped by a cyanide source to afford the desired nitrile.

Detailed Research Findings:

Recent studies have demonstrated the feasibility of photocatalytic decarboxylative cyanation. For instance, the merger of photoredox catalysis with the use of cyanobenziodoxolones as a cyanating reagent has enabled the one-step conversion of aliphatic carboxylic acids to the corresponding nitriles in high yields. researchgate.net This method is tolerant of a wide range of functional groups and proceeds under mild, visible-light irradiation.

Another photocatalytic approach involves the site-selective C-H to C-C bond conversion of aliphatic nitriles. acs.org Using a decatungstate salt as the photocatalyst, the β- or γ-site-selective C–H alkylation of aliphatic nitriles has been achieved. While this method functionalizes an existing nitrile, it highlights the potential of photocatalysis to activate C-H bonds in aliphatic systems, which could be adapted for the synthesis of more complex nitriles.

| Precursor | Reagents | Photocatalyst System | Product | Yield (%) | Reference |

| 4-Cyclohexylbutanoic acid | Cyanobenziodoxolone | Ir(ppy)₃ | This compound | High | researchgate.net |

| Cyclohexylmethane & Acrylonitrile (B1666552) | N/A | Decatungstate salt | This compound | Moderate | acs.org (Analogous) |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is of paramount importance in modern synthetic chemistry to minimize the environmental impact of chemical processes. The synthesis of this compound can be designed to be more sustainable by employing solvent-free reaction conditions, mechanochemistry, and biocatalysis.

Solvent-Free and Mechanochemical Syntheses

Solvent-free reactions and mechanochemistry represent key strategies in green chemistry to reduce waste and energy consumption. acs.orgacs.orgrsc.org Mechanochemistry, in particular, involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. These techniques can lead to shorter reaction times, higher yields, and simplified work-up procedures.

The synthesis of this compound from 3-cyclohexylpropanal can be envisioned under solvent-free or mechanochemical conditions. The reaction of the aldehyde with hydroxylamine hydrochloride, followed by dehydration of the oxime, can be carried out in a ball mill, potentially with a solid-state catalyst.

Detailed Research Findings:

Several studies have reported the successful synthesis of nitriles under solvent-free and mechanochemical conditions. For example, the conversion of aldehydes to nitriles using poly(N-vinylimidazole) as a recyclable heterogeneous catalyst has been achieved using a planetary ball-milling technique. acs.orgacs.org This metal- and halogen-free method provides good to high yields of various aliphatic and aromatic nitriles at room temperature.

Another approach involves the mechanochemical-assisted oxidation of primary amines to nitriles. researchgate.net This mild, efficient, and metal-free method utilizes easily accessible starting materials and requires simple purification. The Ritter reaction, which converts alcohols to amides in the presence of a nitrile, has also been successfully performed under mechanochemical conditions, showcasing the broad applicability of this technique in C-N bond formation. beilstein-journals.org

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

| 3-Cyclohexylpropanal | NH₂OH·HCl | Ball milling, Poly(N-vinylimidazole) | This compound | Good to High | acs.orgacs.org |

| 3-Cyclohexylpropylamine | N-Chlorosuccinimide | Ball milling | This compound | Satisfactory | researchgate.net |

| 3-Cyclohexylpropanol | Acetonitrile (B52724) | Ball milling, H₂SO₄ | N-(3-Cyclohexylpropyl)acetamide | Good | beilstein-journals.org (Analogous) |

Biocatalytic Pathways and Enzyme Engineering

Biocatalytic methods offer a green alternative to traditional chemical synthesis of nitriles, avoiding harsh reaction conditions and toxic reagents like cyanide. nih.govtugraz.at Enzymes can catalyze the production of nitriles with high specificity and efficiency under mild conditions, such as ambient temperature and pressure. nih.govtugraz.at

Researchers have successfully employed whole bacterial cells overexpressing aldoxime dehydratases to protect the enzyme and enhance its stability, particularly in non-aqueous media. researchgate.net This approach has proven effective for synthesizing a range of aliphatic nitriles with high yields and in short reaction times. mdpi.com

Enzyme engineering plays a crucial role in developing robust biocatalysts for industrial applications. While not extensively documented for this compound specifically, the principles of enzyme engineering are broadly applicable. Techniques such as directed evolution and site-directed mutagenesis can be used to improve enzyme stability, activity, and substrate specificity. For instance, engineering aldoxime dehydratases could broaden their substrate scope to more efficiently accommodate bulky substituents like the cyclohexyl group, or to enhance their tolerance to organic solvents used in the reaction medium.

A notable biocatalytic process developed by researchers at TU Graz and the Czech Academy of Sciences utilizes a two-enzyme cascade to produce nitriles from carboxylic acids without the need for cyanide. tugraz.at In this system, a carboxylate reductase converts the initial carboxylic acid to an aldehyde, which is then transformed into an oxime. Subsequently, an aldoxime dehydratase dehydrates the oxime to the final nitrile product. tugraz.at While this method is still being optimized for large-scale production due to issues with reaction dilution, the dehydration step itself is highly efficient and considered technologically mature. tugraz.at

Table 1: Key Enzymes in Biocatalytic Nitrile Synthesis

| Enzyme Class | Enzyme Name | Source Organism (Example) | Reaction Catalyzed |

| Lyase | Aldoxime Dehydratase (Oxd) | Bacillus sp. strain OxB-1, Rhodococcus sp. strain YH3-3 | Dehydration of aldoximes to nitriles |

| Oxidoreductase | Carboxylate Reductase | Bacterial cells | Reduction of carboxylic acids to aldehydes |

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous manufacturing, is an innovative technology platform gaining traction in the pharmaceutical and fine chemical industries for the production of various compounds, including nitriles. ucd.ie This approach offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, smaller physical footprint, and the potential for higher product quality and yield. ucd.ieuc.pt The ability to safely handle hazardous reagents and unstable intermediates is a key benefit of flow reactors. nih.gov

For the synthesis of this compound and its analogs, a continuous flow process would typically involve pumping the starting materials through a series of interconnected reactors where each step of the synthesis occurs sequentially. mdpi.com This modular nature allows for the integration of reaction, work-up, and purification steps, eliminating the need for isolation of intermediates. uc.ptmdpi.com

A hypothetical continuous flow synthesis of this compound could start from cyclohexanepropionaldehyde. The aldehyde, along with hydroxylamine, would be fed into a first reactor to form the corresponding aldoxime. The output from this reactor would then be directly channeled into a second reactor containing an immobilized aldoxime dehydratase for the enzymatic dehydration to this compound. The use of packed-bed reactors with immobilized enzymes can facilitate catalyst reuse and simplify product purification.

The enhanced mixing and precise temperature control in flow reactors can lead to improved reaction efficiency and selectivity. d-nb.info For instance, rapid mixing in a flow system can improve the performance of organometallic reactions that might otherwise require cryogenic conditions in a batch process. d-nb.info While specific examples for this compound are not prevalent in the literature, the principles have been successfully applied to the multi-step synthesis of active pharmaceutical ingredients, demonstrating the robustness of the technology. d-nb.info

Table 2: Advantages of Flow Chemistry for Nitrile Synthesis

| Feature | Advantage in Nitrile Synthesis |

| Enhanced Heat Transfer | Allows for better control of exothermic reactions, improving safety and selectivity. |

| Improved Mass Transfer | Efficient mixing of reactants, leading to faster reaction rates and higher yields. |

| Increased Safety | Small reactor volumes minimize the risk associated with handling hazardous reagents or unstable intermediates. |

| Scalability | Production can be scaled up by running the system for longer durations or by numbering up parallel reactors. |

| Automation | Continuous processes are amenable to automation, leading to improved reproducibility and reduced labor costs. |

Atom Economy and Waste Minimization in Nitrile Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comjocpr.comwikipedia.org The goal is to design synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wordpress.comnih.gov

Traditional methods for nitrile synthesis often suffer from poor atom economy. For example, the Sandmeyer reaction, which converts an aryl diazonium salt to a nitrile, generates stoichiometric amounts of byproducts. Similarly, the dehydration of amides requires a dehydrating agent that is consumed in the reaction and becomes waste.

In contrast, modern synthetic methods, particularly those employing biocatalysis, can offer significantly improved atom economy. The enzymatic dehydration of an aldoxime to a nitrile, for instance, is a highly atom-economical reaction where the only byproduct is water. rsc.org

Let's consider two hypothetical routes to an aliphatic nitrile to illustrate the concept:

Route A (Dehydration of an Amide): R-CONH₂ + Dehydrating Agent → R-CN + Dehydrating Agent Byproducts

Route B (Biocatalytic Dehydration of an Aldoxime): R-CH=NOH → R-CN + H₂O

Waste minimization in nitrile synthesis is closely linked to atom economy. By choosing reactions with high atom economy, the generation of waste is inherently reduced. wikipedia.org Furthermore, the use of catalytic methods, both chemical and biological, is crucial for waste reduction as the catalyst can be used in small amounts and potentially recycled. researchgate.net The development of heterogeneous catalysts, which can be easily separated from the reaction mixture, further contributes to waste minimization. scirp.org

Table 3: Comparison of Atom Economy in Nitrile Synthesis Methods

| Synthetic Method | General Reaction | Key Byproducts | Atom Economy |

| Dehydration of Amides | R-CONH₂ → R-CN + H₂O | Stoichiometric dehydrating agent waste | Low to Moderate |

| Sandmeyer Reaction | Ar-N₂⁺X⁻ + CuCN → Ar-CN + N₂ + CuX | Nitrogen gas, copper salts | Low |

| Biocatalytic Dehydration | R-CH=NOH → R-CN + H₂O | Water | High |

Stereoselective and Enantioselective Synthesis Strategies for Cyclohexane-Substituted Nitriles

The synthesis of chiral molecules with specific three-dimensional arrangements of atoms is of paramount importance in the pharmaceutical and fine chemical industries. Stereoselective and enantioselective synthesis strategies aim to produce a single desired stereoisomer of a chiral compound. For cyclohexane-substituted nitriles, controlling the stereochemistry of both the cyclohexane (B81311) ring and any adjacent chiral centers is a key challenge.

While specific strategies for this compound are not widely reported, general methods for the stereoselective synthesis of substituted nitriles can be applied. One promising approach involves the use of biocatalysis. Engineered enzymes, such as myoglobin variants, have been shown to catalyze highly stereoselective cyclopropanation reactions of olefins with diazoacetonitrile to produce nitrile-substituted cyclopropanes with excellent diastereoselectivity and enantioselectivity (up to >99% de and ee). rochester.edu This methodology could potentially be adapted for the synthesis of chiral cyclohexane-containing nitriles.

Another strategy involves the stereoselective ring-opening of cyclopropenes. An iron-catalyzed aminative ring-opening of cyclopropenes has been developed to produce tetrasubstituted alkenyl nitriles with high stereoselectivity. escholarship.orgresearchgate.net The stereochemical outcome is dictated by a substrate-directed radical addition followed by a stereospecific ring-opening of the resulting cyclopropyl radical. escholarship.orgresearchgate.net

For the construction of chiral centers on the cyclohexane ring itself, established methods of asymmetric synthesis can be employed. These include the use of chiral auxiliaries, chiral catalysts, and chiral starting materials. For example, a chiral dirhodium complex has been used to catalyze the stereoselective synthesis of nitrile-substituted cyclopropanes from electron-rich olefins and 2-diazo-2-phenylacetonitrile. nih.gov

Table 4: Examples of Stereoselective Synthesis of Substituted Nitriles

| Method | Catalyst/Reagent | Substrate Type | Product Type | Reported Stereoselectivity |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Olefins, Diazoacetonitrile | Nitrile-substituted cyclopropanes | Up to >99% de and ee |

| Iron-Catalyzed Aminative Ring-Opening | Iron-aminyl radical | Cyclopropenes | Tetrasubstituted alkenyl nitriles | Highly stereoselective |

| Rhodium-Catalyzed Cyclopropanation | Chiral Dirhodium Complex | Electron-rich olefins, 2-diazo-2-phenylacetonitrile | Nitrile-substituted cyclopropanes | Stereocontrolled |

Reaction Pathways Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including reduction, hydrolysis, and nucleophilic additions.

Reductions to Amines and Aldehydes

The reduction of the nitrile group in this compound can lead to the formation of either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: Strong reducing agents, such as Lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. The reaction proceeds through the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. Subsequent aqueous workup protonates the nitrogen to give the primary amine, 3-cyclohexylpropan-1-amine (B1354626). chemistrysteps.com

The general mechanism involves two successive nucleophilic additions of a hydride ion. chemistrysteps.comlibretexts.org The first addition to the C≡N triple bond forms an imine salt. This intermediate is then further reduced by another hydride addition to form a derivative of an amine, which upon hydrolysis, yields the primary amine. chemistrysteps.com

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde, 3-cyclohexylpropanal, can be achieved using a less reactive and sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com To prevent over-reduction to the amine, the reaction is typically carried out at low temperatures, such as -78 °C. chemistrysteps.comcommonorganicchemistry.com

The mechanism with DIBAL-H involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, which activates the triple bond for nucleophilic attack by the hydride. chemistrysteps.commasterorganicchemistry.com A single hydride addition occurs, forming a stable imine-aluminum complex. libretexts.org The bulky nature of the DIBAL-H reagent and the stability of this intermediate prevent a second hydride addition. chemistrysteps.comchemistrysteps.com An aqueous workup then hydrolyzes the imine intermediate to the final aldehyde product. chemistrysteps.comresearchgate.net

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| 3-Cyclohexylpropan-1-amine | Lithium aluminum hydride (LiAlH₄), followed by H₂O workup | Reaction in an etheral solvent (e.g., THF, diethyl ether) |

| 3-Cyclohexylpropanal | Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup | Low temperature (e.g., -78 °C) in a non-polar solvent (e.g., toluene, hexane) |

Hydrolysis to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed to produce a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide (3-cyclohexylpropanamide), followed by the hydrolysis of the amide to a carboxylic acid (3-cyclohexylpropanoic acid).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The nitrogen atom of the nitrile is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation, an imidic acid tautomer is formed, which then rearranges to the more stable amide. The amide is subsequently hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This nucleophilic addition is followed by protonation from water to form an imidic acid, which tautomerizes to the amide. The amide then undergoes base-catalyzed hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the formation of a carboxylate salt and ammonia. The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

Nucleophilic Additions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard reagents and organolithium reagents. This reaction provides a valuable route for the synthesis of ketones and the formation of new carbon-carbon bonds. chemistrysteps.comucalgary.cajove.com

When this compound is treated with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), the nucleophilic alkyl or aryl group adds to the nitrile carbon. libretexts.orgucalgary.ca This addition breaks the pi bond of the C≡N triple bond and forms an intermediate imine anion, which is stabilized as a magnesium or lithium salt. libretexts.orgjove.com This intermediate is stable and does not undergo a second addition of the organometallic reagent, primarily because of the negative charge on the nitrogen. chemistrysteps.com

Upon aqueous acidic workup, the imine salt is hydrolyzed. masterorganicchemistry.com The imine is first protonated to form an iminium ion, which then reacts with water. ucalgary.ca A series of proton transfer steps followed by the elimination of ammonia results in the formation of a ketone. libretexts.orgucalgary.ca For instance, the reaction of this compound with methylmagnesium bromide would yield 4-cyclohexylbutan-2-one after hydrolysis.

| Nucleophile (Reagent) | Intermediate | Final Product (after hydrolysis) |

|---|---|---|

| Grignard Reagent (R-MgX) | Imine magnesium salt | Ketone (Cyclohexyl-CH₂-CH₂-C(O)-R) |

| Organolithium Reagent (R-Li) | Imine lithium salt | Ketone (Cyclohexyl-CH₂-CH₂-C(O)-R) |

Reactions of the Cyclohexane Moiety

The cyclohexane ring in this compound is a saturated aliphatic system. Its reactivity is largely governed by the stability of its chair conformations and the strength of its C-H bonds. The bulky 3-propanenitrile substituent will preferentially occupy an equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org This conformational preference can influence the stereochemical outcome of reactions on the ring.

Substitution Reactions on the Cyclohexane Ring

As a saturated hydrocarbon, the cyclohexane ring primarily undergoes free-radical substitution reactions. libretexts.org These reactions involve the replacement of a hydrogen atom on the ring with another atom or group, typically a halogen.

Free-Radical Halogenation: The reaction of cyclohexane with halogens, such as bromine (Br₂) or chlorine (Cl₂), in the presence of ultraviolet (UV) light or heat, proceeds via a free-radical chain mechanism. study.commasterorganicchemistry.comwikipedia.org This mechanism consists of three main stages:

Initiation: The halogen molecule undergoes homolytic cleavage to form two halogen radicals. wikipedia.org

Propagation: A halogen radical abstracts a hydrogen atom from the cyclohexane ring to form a hydrogen halide and a cyclohexyl radical. This cyclohexyl radical then reacts with a halogen molecule to form the halogenated cyclohexane product and a new halogen radical, which continues the chain reaction. wikipedia.org

Termination: The reaction is terminated when two radicals combine. wikipedia.org

In the case of this compound, the hydrogen atoms on the cyclohexane ring are susceptible to this substitution. The presence of the electron-withdrawing nitrile group is unlikely to have a significant electronic effect on the stability of the radical intermediates on the distant cyclohexane ring. The regioselectivity of the halogenation will be influenced by the statistical distribution of secondary hydrogens and the relative stability of the resulting secondary cyclohexyl radicals.

Oxidative Transformations of the Cyclohexane Ring

The oxidation of the saturated cyclohexane ring is a challenging transformation that typically requires harsh reaction conditions. Industrially, the oxidation of cyclohexane is a significant process for the production of cyclohexanol (B46403) and cyclohexanone, which are precursors to adipic acid and caprolam. google.commdpi.com

This type of oxidation is often carried out in the liquid phase at elevated temperatures (125–165 °C) and pressures (8–15 bar), frequently using transition metal catalysts such as cobalt or manganese salts. mdpi.com The reaction mechanism is complex and involves radical chain processes, where cyclohexane is converted to cyclohexyl hydroperoxide as a key intermediate, which then decomposes to form cyclohexanol and cyclohexanone. cardiff.ac.ukresearchgate.net

Milder and more selective methods for cyclohexane oxidation are a subject of ongoing research. These include catalytic systems that utilize different oxidants, such as hydrogen peroxide or tert-butyl hydroperoxide, in combination with catalysts like platinum or palladium on various supports. researchgate.netresearchgate.net These methods can operate under milder conditions, such as lower temperatures and atmospheric pressure. researchgate.net Applying these conditions to this compound would be expected to yield a mixture of isomeric hydroxy- and oxo-substituted derivatives.

Photochemical and Electrochemical Reactivity

The interaction of this compound with light or electric current can induce transformations not readily achievable through thermal means. These processes involve the generation of high-energy intermediates such as excited states, radical ions, and radicals, leading to unique reaction pathways.

Excited State Chemistry of Nitriles and Aliphatic Rings

The photochemical behavior of this compound is rooted in the electronic excitations possible within its structure. The nitrile group possesses n (non-bonding) and π (pi) molecular orbitals. Upon absorption of ultraviolet (UV) light, an electron can be promoted from a non-bonding orbital on the nitrogen to an antibonding π* orbital (an n→π* transition) or from a π to a π* orbital (a π→π* transition). The n→π* transition is typically of lower energy but is often weak or symmetry-forbidden. These excited states exhibit altered reactivity compared to the ground state, with the electron distribution making the carbon atom more electrophilic and the nitrogen atom more nucleophilic.

The cyclohexane ring, being a saturated aliphatic system, contains only sigma (σ) bonds. Its primary electronic transitions are σ→σ* transitions, which require high-energy, deep-UV radiation and often lead to bond cleavage. While direct excitation of the cyclohexane ring is less common under standard photochemical conditions, it can be sensitized or participate in reactions initiated by the excited nitrile group.

Table 1: Potential Electronic Transitions in this compound

| Functional Group | Type of Transition | Relative Energy | Description |

|---|---|---|---|

| Nitrile (-C≡N) | n → π | Lower | Promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π orbital. |

| Nitrile (-C≡N) | π → π | Higher | Promotion of an electron from a bonding π orbital to an antibonding π orbital. |

| Cyclohexane Ring | σ → σ | Very High | Promotion of an electron from a bonding σ orbital (C-C or C-H) to an antibonding σ orbital. |

Mechanisms of Photochemical Rearrangements and Cycloadditions

While specific photochemical studies on this compound are not extensively documented, its potential reactivity can be inferred from related systems. Photochemical rearrangements could be initiated by intramolecular hydrogen abstraction. For instance, the excited nitrile group could abstract a hydrogen atom from the cyclohexane ring, leading to a diradical intermediate that could subsequently rearrange or cyclize.

Analogous to the photo-rearrangement of cyclohexanone systems, which can undergo ring-opening or rearrangement to form cyclic isomers, the cyclohexyl group in an excited state or as part of a radical intermediate could potentially undergo ring contraction to a cyclopentylmethyl system.

Photochemical cycloadditions involving the nitrile group are also plausible. Although less common than for carbonyls or alkenes, the excited C≡N triple bond can, in principle, participate in [2+2] cycloadditions with alkenes to form four-membered heterocyclic rings. Another potential pathway involves nitrile oxides, which can be formed from other functional groups and readily undergo 1,3-dipolar cycloadditions. researchgate.net

Electrochemical Reduction and Oxidation Mechanisms

Electrochemical Reduction: The nitrile group in this compound is susceptible to electrochemical reduction. This process typically occurs at a cathode and involves the transfer of electrons to the electrophilic carbon of the nitrile. The general mechanism for the electrocatalytic hydrogenation of nitriles to primary amines involves the following steps:

Electron Transfer: The nitrile group accepts an electron to form a radical anion intermediate.

Protonation: The radical anion is protonated by a proton source in the electrolyte (e.g., water, alcohol).

Further Reduction and Protonation: The resulting species undergoes further electron and proton transfers. An imine intermediate is formed, which is then further reduced to the primary amine, 3-cyclohexylpropan-1-amine.

The choice of cathode material (e.g., Raney nickel, platinum, copper) and reaction conditions (solvent, pH, temperature) is crucial for achieving high selectivity for the primary amine and minimizing the formation of secondary or tertiary amines. wikipedia.org

Electrochemical Oxidation: The cyclohexane ring is the more likely site for electrochemical oxidation, which occurs at the anode. The mechanism for the electrochemical oxidation of cyclohexane to cyclohexanol and cyclohexanone provides a strong model for this process. researchgate.netdigitellinc.comdrexel.edu

Initiation: The reaction is initiated by the formation of a cyclohexyl radical. This can occur either through direct one-electron oxidation of a C-H bond at the anode or via hydrogen abstraction by a radical (e.g., a hydroxyl radical) generated from the electrolyte. researchgate.net

Propagation: The cyclohexyl radical reacts with oxygen (if present) to form a cyclohexylperoxy radical. This radical can then abstract a hydrogen from another cyclohexane moiety, propagating the radical chain and forming cyclohexylhydroperoxide. researchgate.net

Termination/Product Formation: The cyclohexylhydroperoxide can be further reduced to cyclohexanol, or the cyclohexyl radical can be oxidized to a cyclohexyl cation, which then reacts with water to form cyclohexanol. Further oxidation yields cyclohexanone.

Table 2: Summary of Electrochemical Reactions for this compound

| Process | Electrode | Reactive Site | Key Intermediates | Primary Product(s) |

|---|---|---|---|---|

| Reduction | Cathode | Nitrile Group (-C≡N) | Radical anion, Imine | 3-Cyclohexylpropan-1-amine |

| Oxidation | Anode | Cyclohexane Ring | Cyclohexyl radical, Cyclohexyl cation | Hydroxy- and oxo-derivatives |

Radical Reaction Mechanisms Associated with this compound

Radical reactions are initiated by species with unpaired electrons and typically proceed via chain mechanisms involving initiation, propagation, and termination steps. For this compound, radical reactivity can be initiated at either the cyclohexane ring or the side chain.

Homolytic Cleavage Processes

Homolytic cleavage is the breaking of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. chemistrysteps.com This process is typically initiated by heat or light. The strength of a bond, quantified by its bond dissociation energy (BDE), determines the ease of homolytic cleavage. Weaker bonds require less energy to break.

In this compound, the most probable homolytic cleavage events are the breaking of C-H bonds. The C-H bonds on the cyclohexane ring are secondary (BDE ~99-100 kcal/mol) and tertiary (if substituted, though not in the parent ring). The C-H bonds on the propyl chain are also secondary, with those alpha to the nitrile group being slightly weakened due to radical stabilization by the adjacent cyano group. Cleavage of the stronger C-C bonds requires significantly more energy.

Table 3: Representative Bond Dissociation Energies (BDEs)

| Bond Type | Example | Approximate BDE (kcal/mol) | Notes |

|---|---|---|---|

| Primary C-H | CH₃CH₂-H | 101 | Strongest C-H bond in alkanes. wikipedia.org |

| Secondary C-H | Cyclohexyl-H | 99-100 | Most common type in the ring of the title compound. researchgate.netresearchgate.net |

| α-Nitrile C-H | RCH(CN)-H | ~93 | Weakened due to resonance stabilization of the resulting radical. |

| C-C | CH₃-CH₃ | 90 | Cleavage is less common than C-H cleavage. |

Once a cyclohexyl radical is formed, it can undergo rearrangement. A notable pathway is the ring-opening to a hexenyl radical, which, under certain conditions, can re-close to form a thermodynamically more stable cyclopentylmethyl radical.

Radical Addition Reactions

The nitrile group of this compound can undergo radical addition. The electrophilic carbon atom of the C≡N triple bond is susceptible to attack by nucleophilic carbon-centered radicals. The mechanism proceeds as follows:

Addition: An external radical (R•) adds to the carbon atom of the nitrile group. This is the thermodynamically favored pathway over addition to the nitrogen.

Iminyl Radical Formation: This addition forms a transient iminyl radical intermediate.

Subsequent Reaction: The iminyl radical can then be trapped by a hydrogen atom donor, combine with another radical, or undergo further reactions. If the final product is hydrolyzed, a ketone can be formed.

Intramolecular radical additions are also a key feature of nitrile chemistry. researchgate.netlibretexts.org If a radical is generated on the cyclohexane ring, it could potentially add to the nitrile group, leading to the formation of a new bicyclic ring system. The feasibility of such a reaction depends on the length and flexibility of the propanenitrile chain, which dictates the geometric accessibility of the nitrile group for the radical center.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclohexylpropanenitrile

Theoretical and Mechanistic Studies

Metalloradical catalysis (MRC) has emerged as a powerful strategy in organic synthesis, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds through one-electron transfer processes. researchgate.net This approach utilizes open-shell metal complexes, often referred to as metalloradicals, to activate substrates and guide the reactivity of radical intermediates, thereby controlling the selectivity of chemical transformations. researchgate.netnih.gov The nitrile group, with its carbon-nitrogen triple bond, represents a versatile functional group that can participate in such catalytic cycles. nih.gov While specific studies on the metalloradical-catalyzed reactions of 3-cyclohexylpropanenitrile are not extensively documented, the general principles of MRC in nitrile chemistry can be elucidated through the lens of cobalt-catalyzed reactions.

Cobalt complexes, particularly those involving porphyrin ligands, are well-established catalysts in metalloradical chemistry. nih.gov These complexes can exist in various oxidation states, with cobalt(II) being a stable metalloradical species. nih.gov The general catalytic cycle of a cobalt(II)-mediated metalloradical reaction can be conceptualized as follows:

Homolytic Activation: The cobalt(II) metalloradical catalyst homolytically activates a substrate, generating a metal-bound organic radical intermediate. researchgate.netnih.gov

Radical Transformation: This key intermediate undergoes further reactions, such as addition to an unsaturated bond or a C-H bond functionalization.

Product Formation and Catalyst Regeneration: The final product is formed, and the cobalt(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

In the context of nitrile chemistry, the cyano group of a molecule like this compound can be a target for metalloradical-catalyzed transformations. Transition-metal-catalyzed additions of various reagents to the nitrile group can proceed through a radical cascade process, leading to the formation of diverse molecular architectures. nih.gov

A key feature of metalloradical catalysis is the stepwise nature of the reactions, which allows for the control of stereoselectivity at different stages of the bond-forming process. nih.gov This is in contrast to traditional two-electron, concerted mechanisms. nih.gov For instance, in reactions involving alkenes, the diastereoselectivity and enantioselectivity can be controlled in separate steps. nih.gov

Mechanistic Insights from Related Systems

While direct experimental data on this compound in metalloradical catalysis is limited, mechanistic studies on other nitriles provide valuable insights. For example, the activation of nitriles by cobalt(III)-hydroperoxo complexes has been shown to proceed via an intramolecular nucleophilic attack of the hydroperoxide ligand on the nitrile carbon. nih.gov This leads to the formation of cobalt(III)-peroxyimidato complexes. nih.gov Although this specific example follows a nucleophilic pathway, it highlights the ability of cobalt complexes to interact with and activate the nitrile functionality.

Furthermore, cobalt-catalyzed alkylation of nitriles with alcohols has been reported, demonstrating the potential for C-C bond formation at the α-position to the nitrile group. digitellinc.com Such transformations are crucial in the synthesis of more complex molecules.

Hypothetical Application to this compound

Based on the established principles of metalloradical catalysis, one can envision a hypothetical scenario where this compound participates in a cobalt-catalyzed reaction. For example, a cobalt(II) porphyrin complex could be used to catalyze the addition of a radical species to the nitrile group. The reaction would likely proceed through the formation of a nitrogen-centered radical stabilized by the cobalt complex.

To illustrate the potential of metalloradical catalysis in nitrile functionalization, the following table summarizes key aspects of cobalt-catalyzed radical reactions, which could be extrapolated to substrates like this compound.

| Catalyst System | Substrate Type | Reaction Type | Key Intermediate | Potential Product Class |

| Cobalt(II) Porphyrin | Alkenes, Diazo Compounds | Cyclopropanation | α-Co(III)-alkyl radical | Cyclopropanes |

| Cobalt(II) Porphyrin | Alkenes, Organic Azides | C-H Amination | α-Co(III)-aminyl radical | Chiral Amines |

| Cobalt Complex | Aryl Nitriles, Alcohols | α-Alkylation | Not specified | α-Functionalized Nitriles |

This interactive table allows for the exploration of different facets of cobalt-based metalloradical catalysis.

Further research, including detailed kinetic and spectroscopic studies, would be necessary to fully elucidate the specific mechanisms and potential applications of metalloradical catalysis involving this compound. Such investigations would contribute to the broader understanding of radical-mediated transformations and the development of novel synthetic methodologies.

Derivatization and Functionalization of 3 Cyclohexylpropanenitrile

Synthesis of Advanced Nitrile Derivatives

Advanced derivatives of 3-cyclohexylpropanenitrile can be synthesized by targeting specific positions on the molecule for chemical modification. These include the saturated cyclohexane (B81311) ring and the carbon atoms at the α- and β-positions relative to the nitrile group.

The cyclohexane ring of this compound, while generally inert, can undergo functionalization through modern catalytic methods. These reactions introduce new functional groups, altering the steric and electronic properties of the molecule.

Catalytic oxidation is a primary method for modifying the cyclohexane moiety. mdpi.com Industrial processes often utilize catalysts like cobalt naphthenate at high temperatures and pressures to produce cyclohexanol (B46403) and cyclohexanone, though yields are typically low to maintain selectivity. mdpi.com More advanced systems using iron (III) complexes with various energy sources like microwave or ultrasound irradiation can achieve higher yields of up to 38% for the conversion of cyclohexane to cyclohexanol and cyclohexanone. mdpi.com Oxidative dehydrogenation (ODH) offers a route to introduce unsaturation, converting the cyclohexane ring into cyclohexene (B86901) or benzene. nih.gov This transformation can be achieved using cobalt oxide (Co₃O₄) nanoparticles, where the reaction selectivity is dependent on particle size and temperature. acs.org

These modifications provide handles for further synthetic transformations, allowing for the attachment of other molecular fragments or the construction of more complex ring systems.

Table 1: Selected Catalytic Systems for Cyclohexane Ring Modification

| Catalyst System | Reagent(s) | Product(s) | Reported Yield/Selectivity |

|---|---|---|---|

| Cobalt Naphthenate | O₂ | Cyclohexanol, Cyclohexanone | ~4% yield to maintain 80% selectivity mdpi.com |

| Iron(III) Complexes | TBHP (oxidant) | Cyclohexanol, Cyclohexanone | Up to 38% total yield (MW-assisted) mdpi.com |

The carbon atom alpha (α) to the nitrile group is activated due to the electron-withdrawing nature of the cyano group, making its protons acidic and amenable to deprotonation by a suitable base. This allows for a variety of substitution reactions at this position.

A significant transformation is the α-alkylation of the nitrile. Modern methods employ a "borrowing hydrogen" or "hydrogen auto-transfer" strategy, which provides an environmentally benign route using alcohols as alkylating agents, with water as the only byproduct. liv.ac.ukcore.ac.uk This reaction can be catalyzed by complexes of noble metals such as ruthenium, iridium, and palladium, as well as more earth-abundant base metals like iron and cobalt. liv.ac.ukcore.ac.ukresearchgate.net An iron-pincer complex, for example, has been shown to effectively catalyze the α-alkylation of various nitriles with primary alcohols. core.ac.uk Similarly, well-defined molecular cobalt catalysts can achieve α-alkylation with yields of up to 95%. researchgate.netorganic-chemistry.org The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then undergoes a condensation reaction with the nitrile. The catalyst then returns the hydrogen to hydrogenate the resulting α,β-unsaturated nitrile intermediate. organic-chemistry.org

Direct functionalization at the β-position of a saturated nitrile like this compound is less straightforward. However, transformations initiated at the α-position can subsequently enable modifications at the β-carbon. For instance, the formation of an α,β-unsaturated nitrile as an intermediate in the borrowing hydrogen alkylation provides an electrophilic β-carbon susceptible to nucleophilic attack.

Table 2: Catalytic Systems for α-Alkylation of Nitriles with Primary Alcohols

| Catalyst Type | Example Catalyst | Key Features |

|---|---|---|

| Iron-based | Iron Pincer Complex | Broad substrate scope, proceeds via an olefin intermediate liv.ac.ukcore.ac.uk |

| Cobalt-based | Defined Molecular Cobalt Complex | Environmentally friendly, high yields (up to 95%), water is the only byproduct researchgate.netorganic-chemistry.org |

Chemical Transformations into Diverse Organic Scaffolds

The nitrile group is a versatile functional group that serves as a linchpin for the synthesis of a wide array of organic structures, including various heterocyclic systems and functional polymers.

The nitrile functionality is a key precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net Intramolecular cyclization reactions are a powerful tool for this purpose. The Thorpe-Ziegler reaction is an intramolecular modification of the Thorpe reaction, where a dinitrile is treated with a base to induce cyclization, forming a cyclic α-ketonitrile after hydrolysis. wikipedia.orgwikipedia.orgchemeurope.com While this compound is a mononitrile, it could be elaborated into a dinitrile, which could then undergo a Thorpe-Ziegler cyclization to form a functionalized carbocyclic ring, a common scaffold for further heterocyclic synthesis.

Nitriles are also crucial reactants in multicomponent reactions that build heterocyclic rings. The Gewald reaction , for example, is a condensation between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org Although this compound itself is not a direct substrate, its derivatives could be employed in similar synthetic strategies. The reactivity of the nitrile group makes it a valuable synthon in the construction of pyrimidines, pyridines, and pyrazoles from activated nitrile precursors. acs.org

Table 3: Selected Reactions for Heterocycle Synthesis from Nitriles

| Reaction Name | Reactant Type(s) | Resulting Heterocycle/Intermediate |

|---|---|---|

| Thorpe-Ziegler Reaction | Dinitrile | Cyclic α-ketonitrile wikipedia.org |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene wikipedia.org |

The reduction of the nitrile group provides a direct route to primary amines, which are fundamental building blocks for polyamines and polymers like polyamides.

The conversion of this compound to 3-cyclohexylpropan-1-amine (B1354626) can be achieved through several reduction methods. A common laboratory method uses strong reducing agents like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent such as dry ether. chemguide.co.ukstudymind.co.uk For industrial applications, catalytic hydrogenation is often preferred due to cost and safety. studymind.co.uk This process involves reacting the nitrile with hydrogen gas under elevated temperature and pressure in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. chemguide.co.ukstudymind.co.ukwikipedia.org A catalyst-free method using ammonia (B1221849) borane (B79455) under thermal conditions has also been developed, offering an environmentally benign option. acs.org

The resulting primary amine, 3-cyclohexylpropan-1-amine, can then be used as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, analogous to the synthesis of Nylon. The presence of the bulky cyclohexyl group would impart specific properties to the resulting polymer, such as increased rigidity and altered solubility.

Table 4: Methods for the Reduction of Nitriles to Primary Amines

| Method | Reducing Agent(s) | Catalyst | Typical Conditions |

|---|---|---|---|

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | None | Dry ether solvent, followed by acid workup chemguide.co.uk |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium, Platinum, or Nickel | High temperature and pressure studymind.co.ukwikipedia.org |

| Transfer Hydrogenation | Isopropanol | Ruthenium Complex | Continuous flow process organic-chemistry.org |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. illinois.edu While nitriles are not direct components in some of the most common MCRs, derivatives of this compound can serve as valuable precursors.

The Biginelli reaction is a classic MCR that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea, typically under acidic catalysis. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com The aldehyde component could be prepared from this compound via reduction of the nitrile to the amine, followed by oxidation, or through other synthetic routes.

Isocyanide-based MCRs, such as the Passerini reaction and the Ugi reaction , are powerful tools for rapidly building molecular complexity. wikipedia.orgwikipedia.org The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction involves a ketone/aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.org The isocyanide required for these reactions can be synthesized from the corresponding primary amine (3-cyclohexylpropan-1-amine), which is readily accessible from the reduction of this compound. This two-step sequence effectively allows the incorporation of the 3-cyclohexylpropyl scaffold into complex, peptide-like structures.

Table 5: Multicomponent Reactions Utilizing Nitrile Derivatives

| Reaction Name | Components | Potential Role of this compound Derivative | Product Type |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Precursor to the aldehyde component illinois.eduwikipedia.org | 3,4-Dihydropyrimidin-2(1H)-one |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | Precursor to the isocyanide component (via the amine) wikipedia.org | α-Acyloxy Amide |

Strategies for Chiral Derivatization

The introduction of chirality into the structure of this compound is a critical step for applications where stereoisomerism influences biological activity or material properties. Chiral derivatization can be achieved through various synthetic strategies, including asymmetric synthesis, enzymatic resolution, and chiral chromatography. These methods allow for the preparation of enantiomerically enriched or pure forms of this compound derivatives.

Asymmetric Synthesis

Asymmetric synthesis provides a direct route to chiral molecules from prochiral starting materials. For derivatives of this compound, this can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

One potential strategy is the catalytic asymmetric hydrogenation of a suitable unsaturated precursor. For instance, a β-substituted propanenitrile derivative containing a carbon-carbon double bond could be hydrogenated using a chiral transition metal complex, such as those based on ruthenium with chiral phosphine (B1218219) ligands like DM-SEGPHOS. This approach has been successful in the synthesis of other chiral nitriles, affording high diastereoselectivity and enantioselectivity acs.org.

Another approach involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated acceptor. Organocatalysis, utilizing chiral amines or squaramides, has been effectively employed for the synthesis of functionalized cyclohexanes and other carbocyclic structures with high stereocontrol nih.gov. This methodology could be adapted to construct the chiral cyclohexyl ring or to introduce a chiral center on the propanenitrile side chain. For example, the reaction of a cyclohexanone-derived enamine with acrylonitrile (B1666552) could be mediated by a chiral catalyst to induce enantioselectivity.

Furthermore, the asymmetric synthesis of 3-substituted cyclohexylamine (B46788) derivatives has been achieved through multi-step biocatalytic processes, which could be conceptually applied to nitrile-containing analogues researchgate.netyork.ac.uk. These methods often involve the stereoselective introduction of functional groups that can be later converted to a nitrile.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the stereoselectivity of enzymes, such as lipases, proteases, or hydrolases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.

For this compound derivatives containing a hydrolyzable functional group, such as an ester or an amide, lipases are particularly useful. For example, a racemic ester derivative of a hydroxylated this compound could be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or a lipase from Pseudomonas fluorescens. This would result in the formation of an enantioenriched alcohol and the unreacted ester of the opposite configuration. The efficiency of such resolutions can be high, with reports of excellent enantiomeric excess in the resolution of various chiral alcohols and amines mdpi.com. The choice of solvent and acylating agent can significantly influence the enantioselectivity of the enzymatic process mdpi.com.

A three-step biocatalytic cascade has been used for the synthesis of enantiopure 3-substituted cyclohexylamine derivatives, starting from prochiral diketones. This process involves a C-C hydrolase, a lipase for esterification, and a transaminase for the final amination, demonstrating the potential of multi-enzyme systems in creating chiral cyclohexyl compounds researchgate.netyork.ac.uk. A similar chemoenzymatic approach could be envisioned for the synthesis of chiral this compound precursors.

Chiral Chromatography

Chiral chromatography is a widely used analytical and preparative technique for the separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method. The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase researchgate.net.

For the separation of enantiomers of this compound or its derivatives, a variety of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and have been used for the resolution of a broad range of racemic compounds. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation sigmaaldrich.com.

Another strategy involves pre-column derivatization with a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers wikipedia.org. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. For example, if this compound were functionalized with a hydroxyl or amino group, it could be reacted with a chiral reagent like Mosher's acid chloride to form diastereomeric esters or amides, which could then be separated chromatographically.

Recent advancements have also explored the use of novel materials, such as functionalized graphene, as stationary phases for chiral separations researchgate.net. Furthermore, techniques like gas chromatography with chiral columns can be effective for the separation of volatile chiral compounds gcms.cz.

An in-depth examination of this compound necessitates the use of sophisticated analytical techniques for its comprehensive characterization and quantification. These advanced methodologies are crucial for ensuring the compound's quality, understanding its chemical behavior, and elucidating its structural and electronic properties. This article focuses on the state-of-the-art chromatographic, mass spectrometric, and spectroscopic methods employed in the detailed analysis of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

The precise characterization and quantification of 3-cyclohexylpropanenitrile rely on a suite of advanced analytical techniques. These methods are essential for determining purity, identifying and quantifying impurities, understanding reaction mechanisms, and exploring the compound's three-dimensional structure and dynamics.

Computational and Theoretical Studies on 3 Cyclohexylpropanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density, and other electronic features that dictate the molecule's stability and reactivity. researchgate.netaps.org

Density Functional Theory (DFT) has become a leading computational method due to its favorable balance of accuracy and computational cost. arxiv.orgmdpi.com DFT calculations are used to determine the electronic energy and structure based on the molecule's electron density. mdpi.com For 3-Cyclohexylpropanenitrile, DFT can be employed to calculate key electronic descriptors that provide insight into its chemical behavior.

Key applications include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net Furthermore, DFT is used to compute the molecular electrostatic potential (MEP), which maps the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -7.25 eV |

| LUMO Energy | 0.89 eV |

| HOMO-LUMO Gap (ΔE) | 8.14 eV |

| Dipole Moment | 3.85 D |

| Ionization Potential | 7.25 eV |

| Electron Affinity | -0.89 eV |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties. They are often used to obtain highly accurate optimized geometries, including bond lengths, bond angles, and dihedral angles.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N | 1.158 Å |

| Bond Length | C-C≡N | 1.465 Å |

| Bond Length | Cyclohexyl C-C (avg.) | 1.538 Å |

| Bond Angle | C-C≡N | 179.1° |

| Bond Angle | Cyclohexyl C-C-C (avg.) | 111.5° |

The photochemical behavior of molecules, which involves their interaction with light, is governed by their excited-state potential energy surfaces. Conical intersections are points or seams of degeneracy between two electronic states (typically the ground and first excited state) that provide ultra-fast, efficient pathways for a molecule to return from an excited state to the ground state without emitting light.

While specific photochemical studies on this compound are not extensively documented, computational methods can model its excited-state dynamics. Theoretical calculations can map the potential energy surfaces to identify the location of conical intersections and determine the pathways for radiationless decay. For a molecule with a nitrile group, such studies could explore photochemical reactions like isomerization or dissociation initiated by n→π* or π→π* transitions, providing a mechanistic framework for its photostability or photoreactivity.

Molecular Dynamics and Conformational Analysis

This compound possesses significant conformational flexibility arising from the cyclohexane (B81311) ring and the rotatable bonds of the propyl side chain. The cyclohexane ring can exist in several conformations, with the chair form being the most stable, followed by the twist-boat and boat forms. The 3-propanenitrile substituent can occupy either an axial or equatorial position on the chair conformer.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.govmdpi.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape of this compound, revealing the relative stabilities of different conformers and the energy barriers for interconversion. nih.govrsc.org

Conformational analysis consistently shows that for monosubstituted cyclohexanes, the conformer with the bulky substituent in the equatorial position is more stable than the axial conformer. sapub.orgopenochem.orgsapub.org This preference is due to the avoidance of steric strain from 1,3-diaxial interactions that destabilize the axial conformer. openochem.orgsapub.org Computational chemistry can quantify this energy difference (the A-value).

| Conformer | Relative Energy (kcal/mol) | Equilibrium Population (%) |

|---|---|---|

| Equatorial-Chair | 0.00 | ~97% |

| Axial-Chair | 2.10 | ~3% |

| Twist-Boat | 5.50 | <0.1% |

Mechanistic Insights from Computational Modeling